molecular formula C9H11BrO2 B3059500 2-((4-Bromobenzyl)oxy)ethanol CAS No. 400837-92-5

2-((4-Bromobenzyl)oxy)ethanol

Cat. No.: B3059500
CAS No.: 400837-92-5
M. Wt: 231.09 g/mol
InChI Key: LLQTUWZOWFAZCE-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis

Modern organic synthesis is characterized by the pursuit of efficiency, selectivity, and the development of novel molecular architectures with desired functions. In this context, substituted benzyl (B1604629) ethers are indispensable as protecting groups for alcohols and as reactive intermediates. researchgate.netthieme-connect.com The ability to introduce and remove the benzyl group under various conditions allows for the selective manipulation of other functional groups within a molecule. organic-chemistry.org The Williamson ether synthesis, a classic and reliable method, is often employed for the formation of benzyl ethers, where an alcohol is deprotonated to form an alkoxide that subsequently reacts with a benzyl halide. organic-chemistry.orgsci-hub.seacs.org

The compound 2-((4-Bromobenzyl)oxy)ethanol fits squarely within this paradigm. Its structure, featuring a 4-bromobenzyl group linked to an ethanol (B145695) moiety via an ether bond, makes it a valuable intermediate in the synthesis of more complex molecules. The presence of both an aryl bromide and a primary alcohol allows for a wide range of subsequent chemical transformations.

Significance of Brominated Aromatic Ethers as Key Synthons

Brominated aromatic compounds, including ethers, are crucial synthons in organic synthesis. The bromine atom serves as a versatile handle for a variety of chemical reactions, most notably cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks. researchgate.net

The electron-withdrawing nature of the bromine atom in this compound influences the reactivity of the aromatic ring and can enhance the stability of reaction intermediates. Brominated aromatic ethers are also recognized as important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with specific properties. google.com The bromination of aromatic ethers can be achieved through various methods, with a focus on achieving high regioselectivity. acs.org

Importance of Functionalized Ethanol Moieties in Chemical Scaffolds

The ethanol moiety in this compound provides a site for further functionalization. The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into other functional groups through substitution reactions. This functionalized ethanol portion is a common feature in many bioactive molecules and is crucial for establishing key interactions with biological targets.

In the field of medicinal chemistry and materials science, the incorporation of functionalized ethanol units into molecular scaffolds is a widely used strategy. nih.govrug.nl These moieties can influence the solubility, polarity, and hydrogen bonding capabilities of a molecule, which are critical determinants of its biological activity and material properties. acs.org For instance, the hydroxyl group can participate in hydrogen bonding, a key interaction in drug-receptor binding and the self-assembly of materials. rug.nl The ability to modify this group allows for the fine-tuning of a molecule's properties to achieve the desired outcome.

The compound this compound is a versatile intermediate in organic synthesis. Its utility stems from the presence of multiple reactive sites: the bromine atom on the aromatic ring, the ether linkage, and the terminal hydroxyl group. These features allow for a variety of chemical transformations, making it a valuable building block for more complex molecules. For example, it has been used in the synthesis of bis-Schiff base derivatives and heterocyclic compounds with potential biological activities. rsc.orgmdpi.com

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₉H₁₁BrO₂
Molecular Weight 231.09 g/mol
CAS Number 400837-92-5
Appearance Not specified in the provided results
Boiling Point Not specified in the provided results
Melting Point Not specified in the provided results
Solubility Not specified in the provided results

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-bromophenyl)methoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4,11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQTUWZOWFAZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479863
Record name 2-{[(4-bromophenyl)methyl]oxy}ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400837-92-5
Record name 2-{[(4-bromophenyl)methyl]oxy}ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 4 Bromobenzyl Oxy Ethanol

Established Synthetic Pathways

The primary and most well-documented methods for synthesizing 2-((4-bromobenzyl)oxy)ethanol involve etherification reactions. These reactions are favored for their reliability and relatively straightforward execution.

Etherification Reactions Involving 4-Bromobenzyl Halides and Ethylene (B1197577) Glycol Derivatives

A common and direct approach to forming the ether linkage in this compound is the reaction between a 4-bromobenzyl halide, typically 4-bromobenzyl bromide, and ethylene glycol. This reaction capitalizes on the reactivity of the benzylic halide and the nucleophilicity of the alcohol.

The synthesis of this compound is frequently achieved through a nucleophilic substitution mechanism. In this process, ethylene glycol, acting as a nucleophile, attacks the electrophilic carbon of 4-bromobenzyl bromide, leading to the displacement of the bromide ion and the formation of the desired ether. To facilitate this reaction, a strong base such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) is typically employed to deprotonate the ethylene glycol, thereby increasing its nucleophilicity. The reaction is generally conducted under anhydrous conditions to prevent side reactions.

A similar strategy is seen in the synthesis of related compounds, where a phenol (B47542) is alkylated with a benzyl (B1604629) halide in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. rsc.orgmdpi.com Phase-transfer catalysts, for instance, tetrabutylammonium (B224687) bromide, can be utilized to enhance the efficiency of such etherification reactions.

ReactantsBaseSolventConditionsProductYield
4-Bromobenzyl bromide, Ethylene glycolSodium Hydride (NaH)AnhydrousNot specifiedThis compoundNot specified
4-Hydroxyacetophenone, 4-Bromobenzyl bromidePotassium Carbonate (K2CO3)Dimethylformamide (DMF)Reflux1-(4-((4-Bromobenzyl)oxy)phenyl)ethan-1-oneGood

While direct nucleophilic substitution is more common for this specific compound, condensation reactions represent another fundamental approach to forming ether bonds. Generally, this involves the dehydration of two alcohol molecules. However, for the synthesis of an unsymmetrical ether like this compound, this method is less direct and would require a multi-step process to ensure selectivity. A more relevant condensation approach in a broader context is the reaction of an alcohol with a carboxylic acid derivative, though this leads to an ester, not an ether. pressbooks.pub The Williamson ether synthesis, a classic method, is essentially a condensation reaction between an alkoxide and a primary alkyl halide, which aligns with the nucleophilic substitution approach described above.

Alternative Synthetic Routes from Precursors and Intermediates

Beyond the direct etherification of 4-bromobenzyl halides and ethylene glycol, alternative strategies can be employed. These routes may offer advantages in terms of starting material availability, cost, or the ability to introduce specific functionalities.

A versatile strategy for forming the ether linkage involves the alkylation of a suitable alcohol or phenol with an appropriate alkylating agent. doi.orgthieme-connect.de In the context of synthesizing this compound, one could envision a scenario where a protected form of ethylene glycol is alkylated with 4-bromobenzyl bromide.

For instance, research has shown the selective alkylation of the hydroxyl group of aminophenols by first protecting the amino group, followed by alkylation and subsequent deprotection. researchgate.net This highlights a general principle that can be applied to molecules with multiple reactive sites. A study on the synthesis of 2-aryloxyethanols utilized the reaction of various phenols with 2-chloroethanol (B45725) in the presence of potassium carbonate, demonstrating the formation of an ether-alcohol structure. thieme-connect.de

Phenol/AlcoholAlkylating AgentCatalyst/BaseProduct
3-(tert-butyl)phenoltert-amyl alcohol[Ph3C][B(C6F5)4] / Tf2O2-(tert-Butyl)-2-(tert-pentyl)phenol
4-Hydroxyacetophenone4-Bromobenzyl bromidePotassium Carbonate1-[4-((4-Bromobenzyl)oxy) phenyl]ethanone
Various Phenols2-ChloroethanolPotassium Carbonate2-Aryloxyethanols

Functional group interconversion (FGI) is a powerful strategy in organic synthesis where one functional group is transformed into another. ub.edulkouniv.ac.inyoutube.com This can be particularly useful for constructing the ethanol (B145695) moiety of this compound from a precursor that already contains the 4-bromobenzyl ether portion.

For example, one could start with a molecule like 4-bromobenzyl glycidyl (B131873) ether. The epoxide ring in this precursor could be opened by a nucleophile, such as water under acidic or basic conditions, to yield a diol. A subsequent selective reaction could then yield the desired ethanol structure. Another potential route could involve the reduction of a carboxylic acid or ester that is attached to the 4-bromobenzyl ether group. For instance, the reduction of methyl 2-((4-bromobenzyl)oxy)acetate would yield this compound. The choice of reducing agent would be critical to ensure that the bromo substituent on the aromatic ring is not affected.

Another relevant transformation is the oxidation of a primary alcohol to an aldehyde or a carboxylic acid. orgsyn.org The reverse of this process, the reduction of an aldehyde or carboxylic acid, could be used to form the ethanol group. For example, a precursor such as 2-((4-bromobenzyl)oxy)acetaldehyde could be reduced to this compound.

Optimization of Reaction Conditions

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, the solvent system, temperature, and reaction duration.

Influence of Base Selection

The selection of a suitable base is critical for the deprotonation of the alcohol to form the more nucleophilic alkoxide ion, which is a key step in the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org The strength and nature of the base can significantly impact the reaction rate and the formation of byproducts.

Commonly employed bases for this type of synthesis include:

Sodium Hydride (NaH): A strong base that effectively deprotonates alcohols to form alkoxides. masterorganicchemistry.com It is often used in anhydrous conditions to prevent its reaction with water.

Potassium Carbonate (K₂CO₃): A milder base that can be effective, particularly when used in a polar aprotic solvent. While it may require longer reaction times compared to stronger bases, it can offer better selectivity in some cases.

Potassium tert-Butoxide (KOtBu): A strong, non-nucleophilic base that is also effective for generating alkoxides. acs.org

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): While less commonly cited for this specific synthesis, DBU is a non-nucleophilic amine base that is used in various organic reactions and could be considered for optimizing conditions.

The choice of base often depends on the specific substrate and the desired reaction outcome. For instance, stronger bases like sodium hydride are typically used to drive the reaction to completion. masterorganicchemistry.com

Systematic Evaluation of Solvent Effects on Reaction Yields and Selectivity

The solvent plays a crucial role in the Williamson ether synthesis by solvating the reactants and influencing the reaction pathway. The choice of solvent can significantly affect reaction rates and product yields. rsc.orgweebly.com

The following solvents are frequently considered in the synthesis of ethers:

SolventTypeInfluence on Reaction
Dichloromethane (DCM) Polar AproticA common solvent in organic synthesis, it is moderately polar.
Ethanol Polar ProticCan act as both a solvent and a reactant, potentially leading to side products. However, it is also used for recrystallization and purification. dtu.dk
Acetone Polar AproticA polar aprotic solvent that can be effective for this type of reaction.
N,N-Dimethylformamide (DMF) Polar AproticA polar aprotic solvent known to enhance the rate of S(_N)2 reactions. rsc.org
Tetrahydrofuran (THF) Polar AproticA common ether solvent used in a variety of organic reactions. acs.orgrsc.org
Dimethoxyethane (DME) Polar AproticAn ether solvent that can be used at higher temperatures. acs.org

Polar aprotic solvents like DMF and THF are often preferred for S(_N)2 reactions as they can accelerate the reaction rate. rsc.org The solubility of the starting materials in the chosen solvent is also a critical factor; for example, the low solubility of 4-bromobenzyl alcohol in cyclopentyl methyl ether (CPME) was overcome by using 2-methyltetrahydrofuran (B130290) (2-MeTHF). beilstein-journals.org

Parameters of Temperature and Reaction Time for Enhanced Efficiency

Temperature and reaction time are interdependent parameters that must be carefully controlled to maximize the yield of the desired product while minimizing the formation of impurities.

Temperature: The reaction is often carried out at elevated temperatures, such as refluxing at approximately 80°C, to increase the reaction rate. However, excessively high temperatures can lead to side reactions. wikipedia.org Some procedures start the reaction at a lower temperature (e.g., 0°C) before allowing it to proceed at room temperature or with heating. rsc.org

Reaction Time: The duration of the reaction can range from a few hours to over 24 hours. byjus.comacs.org Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is crucial to determine the optimal reaction time.

A study on a similar synthesis involving 4-bromobenzyl bromide and 4-hydroxyacetophenone in DMF with potassium carbonate was refluxed for 1-2 hours. rsc.org Another synthesis of a related compound using sodium hydride in anhydrous conditions was run for 3 hours.

Advanced Purification Techniques in Synthetic Protocols

After the reaction is complete, purification of the crude product is necessary to isolate this compound in high purity. Common purification techniques include:

Column Chromatography: This is a widely used method for separating the desired product from unreacted starting materials and byproducts. A typical system involves using a silica (B1680970) gel column with a solvent mixture such as ethyl acetate (B1210297) and hexane (B92381) as the eluent. chemicalbook.com

Recrystallization: This technique is used to purify solid compounds. Ethanol is a common solvent for the recrystallization of similar benzyl ether compounds.

Extraction: Liquid-liquid extraction is often used during the work-up process to separate the organic product from the aqueous phase. rsc.orgchemicalbook.com

The choice of purification method depends on the physical state and properties of the product and impurities. The purity of the final product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Reactivity and Mechanistic Investigations of 2 4 Bromobenzyl Oxy Ethanol

Chemical Transformations of the Bromobenzyl Moiety

The bromobenzyl portion of the molecule contains three primary sites for chemical reactions: the aromatic bromine atom, the benzylic carbon, and the aromatic ring itself.

Nucleophilic Substitution Reactions Involving the Aromatic Bromine Atom

The bromine atom attached to the aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr), a process where a nucleophile displaces the halide. wikipedia.orgbyjus.com Unlike aliphatic SN2 reactions, SNAr reactions typically proceed via an addition-elimination mechanism. pressbooks.pub This pathway is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate known as a Meisenheimer complex. libretexts.org While the ether linkage in 2-((4-Bromobenzyl)oxy)ethanol is not a strong electron-withdrawing group, these reactions can be driven under specific conditions, often requiring a catalyst or highly reactive nucleophiles. byjus.com

Copper-catalyzed methods have proven effective for the etherification of aryl bromides at room temperature. For instance, using a copper catalyst supported by N¹,N²-diarylbenzene-1,2-diamine ligands, various aryl bromides can be coupled with alcohols. nih.gov Such systems offer a practical route to replace the bromine atom in compounds like this compound with other alkoxy groups, expanding its synthetic utility.

Table 1: Examples of Nucleophilic Aromatic Substitution on Aryl Bromides

Aryl Bromide SubstrateNucleophileCatalyst/ConditionsProduct TypeReference
Generic Aryl BromideAlcoholsCu-catalyst, N¹,N²-diarylbenzene-1,2-diamine ligand, Room Temp.Aryl-Alkyl Ether nih.gov
Activated Aryl Halide (e.g., with NO₂ group)Generic Nucleophile (Y:⁻)Base, HeatSubstituted Arene pressbooks.publibretexts.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The carbon-bromine bond in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. yonedalabs.com This reaction forms a new carbon-carbon bond by coupling the aryl halide with an organoboron species, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. youtube.comlibretexts.org

The catalytic cycle generally involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. libretexts.orgharvard.edu

Transmetalation : The organic group from the boronic acid derivative is transferred to the palladium(II) complex, displacing the halide. yonedalabs.com

Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the final biaryl or aryl-substituted product. libretexts.org

A variety of palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂), ligands (e.g., phosphines), and bases (e.g., Na₂CO₃, K₃PO₄) can be employed, with the choice depending on the specific substrates. yonedalabs.comresearchgate.net This reaction is highly versatile and allows for the synthesis of a wide range of derivatives from this compound by introducing new aryl, vinyl, or alkyl groups at the 4-position of the benzyl (B1604629) ring. researchgate.net

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ComponentExamplesFunctionReference
Palladium CatalystPd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂Catalyzes the C-C bond formation yonedalabs.comchinesechemsoc.org
Organoboron ReagentArylboronic acids, Boronic esters (e.g., pinacol (B44631) esters)Source of the new carbon fragment yonedalabs.comharvard.edu
BaseNa₂CO₃, K₃PO₄, Cs₂CO₃, KFActivates the organoboron species for transmetalation yonedalabs.comchinesechemsoc.org
SolventToluene (B28343), Dioxane, THF, DMF, often with waterSolubilizes reactants and facilitates the reaction yonedalabs.com

Oxidation Reactions at the Benzylic Position

The benzylic methylene (B1212753) (CH₂) group in this compound is activated towards oxidation due to its position adjacent to the aromatic ring. libretexts.orgmasterorganicchemistry.com This reactivity allows for its conversion into carbonyl functionalities such as aldehydes or carboxylic acids.

Various oxidizing agents can achieve this transformation. Strong oxidants like hot potassium permanganate (B83412) (KMnO₄) can aggressively oxidize the benzylic position directly to a carboxylic acid. masterorganicchemistry.com More controlled oxidation to the aldehyde or ester level can be achieved with other reagents. For instance, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) is known to oxidize benzylic ethers to carbonyl compounds. cdnsciencepub.com The mechanism is believed to involve a hydride abstraction from the benzylic carbon to form a stabilized carbocation, which then leads to the carbonyl product. cdnsciencepub.com

N-Bromosuccinimide (NBS) can also be used to selectively convert benzyl methyl ethers to either aromatic aldehydes or methyl esters by controlling the stoichiometry and reaction conditions. nih.gov Recently, copper-based catalytic systems, such as Cu₂O/C₃N₄ with tert-butyl hydroperoxide (TBHP) and oxygen as co-oxidants, have been developed for the selective oxidation of benzyl ethers to esters under mild, room-temperature conditions. nih.govrsc.org

Table 3: Reagents for Benzylic Oxidation of Benzyl Ethers

Reagent/SystemProductConditionsReference
KMnO₄, H₃O⁺, heatCarboxylic AcidHarsh, strong oxidation masterorganicchemistry.com
DDQAldehyde/KetoneNeutral conditions cdnsciencepub.com
NBS (1 equiv.)AldehydeControlled stoichiometry, CCl₄ nih.gov
NBS (2 equiv.)Methyl Ester (from methyl ether)Controlled stoichiometry, CCl₄, hydrolysis nih.gov
Cu₂O/C₃N₄, TBHP, O₂EsterRoom temperature, acetone nih.govrsc.org

Reduction Reactions Targeting the Bromine Atom or Aromatic Ring

The bromine atom of the bromobenzyl moiety can be selectively removed through reduction, a process known as hydrodehalogenation. This transformation converts the bromobenzyl group into a simple benzyl group. Catalytic reduction methods are often employed for this purpose. For example, Milstein's complex, (PNN)RuHCl(CO), has been shown to effectively catalyze the reduction of aryl bromides using isopropanol (B130326) as a hydrogen source in the presence of a base. caltech.eduresearchgate.net This system demonstrates good chemoselectivity, tolerating functional groups like ethers, which is crucial for a molecule like this compound. caltech.edu The mechanism is proposed to involve radical abstraction and hydrodehalogenation steps at the ruthenium center. caltech.eduresearchgate.net

While reduction of the aromatic ring itself is possible, it typically requires more forcing conditions, such as high-pressure catalytic hydrogenation, which may also affect other functional groups in the molecule.

Reactions at the Hydroxyl Group of the Ethanol (B145695) Moiety

The primary alcohol (-OH) group of the ethanol moiety is a key site for derivatization, allowing for the formation of esters and other ethers.

Esterification and Further Etherification Reactions

Esterification: The terminal hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives. The most common method is the Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄). organicchemistrytutor.combyjus.commasterorganicchemistry.com This is an equilibrium-driven process, and the yield of the ester can be maximized by using an excess of one reactant or by removing the water formed during the reaction. masterorganicchemistry.comchemguide.co.uk Alternatively, esters can be formed under milder conditions by reacting the alcohol with more reactive acylating agents like acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base (e.g., pyridine) to neutralize the acidic byproduct. chemguide.co.uklibretexts.org

Etherification: The hydroxyl group can also be converted into another ether linkage. A standard method for this is the Williamson ether synthesis. masterorganicchemistry.combyjus.comwikipedia.org This SN2 reaction involves two steps: first, the deprotonation of the alcohol using a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion. youtube.commasterorganicchemistry.com Second, the resulting alkoxide attacks an alkyl halide (or other substrate with a good leaving group) to form the new ether. masterorganicchemistry.combyjus.comwikipedia.org The synthesis of this compound itself is often achieved via a Williamson ether synthesis, by reacting the alkoxide of ethylene (B1197577) glycol with 4-bromobenzyl bromide. The same principle can be applied to further functionalize the terminal hydroxyl group.

Selective Oxidation to Aldehydes or Carboxylic Acids

The primary alcohol moiety of this compound is susceptible to oxidation, a transformation that can be controlled to selectively yield either the corresponding aldehyde, 2-((4-bromobenzyl)oxy)ethan-1-al, or the carboxylic acid, 2-((4-bromobenzyl)oxy)acetic acid. The choice of oxidizing agent and reaction conditions is paramount to achieving high selectivity and yield for the desired product, preventing over-oxidation or unwanted side reactions.

A variety of modern and classical reagents have been employed for the selective oxidation of primary alcohols, with methods directly applicable to this compound. For the synthesis of the aldehyde, methods that prevent further oxidation to the carboxylic acid are required. Systems such as 2-azaadamantane-N-oxyl (AZADO) catalyzed aerobic oxidation have proven effective for this selective conversion. organic-chemistry.org Another modern approach involves using a deep eutectic solvent-based surfactant, like FeCl³/BHDC with hydrogen peroxide, which can achieve fast and selective oxidation of alcohols to aldehydes. frontiersin.orgnih.gov

For the synthesis of the carboxylic acid, stronger oxidizing conditions or specific catalytic systems are employed. A highly efficient method involves the use of 2-iodoxybenzenesulfonic acid (IBS), generated in situ from sodium 2-iodobenzenesulfonate and Oxone. organic-chemistry.orgorgsyn.orgresearchgate.net The degree of oxidation can be controlled by the equivalents of Oxone used; typically, an excess is used to ensure complete conversion to the carboxylic acid. orgsyn.org Another robust, two-step, one-pot procedure utilizes TEMPO/NaOCl for the initial oxidation, followed by treatment with sodium chlorite (B76162) (NaClO₂) to afford the carboxylic acid in high yield. nih.gov This method is noted for its compatibility with sensitive functional groups, including oxidation-prone moieties, which is relevant for a molecule containing a benzyl ether linkage. nih.gov Classical methods using stoichiometric amounts of chromium(VI) reagents, such as potassium dichromate(VI) in acidic solution, are also effective for oxidizing primary alcohols to carboxylic acids, though they generate toxic chromium waste. libretexts.org

The following table summarizes various catalytic systems and reagents applicable for the selective oxidation of the primary alcohol group in this compound.

Table 1: Reagent Systems for Selective Oxidation of Primary Alcohols

Target Product Reagent System Key Features Source(s)
Aldehyde AZADO/tert-butyl nitrite/O₂ High selectivity for primary alcohols; avoids over-oxidation. organic-chemistry.org
Aldehyde FeCl₃/BHDC/H₂O₂ Fast reaction times (2-15 min) at room temperature. frontiersin.orgnih.gov frontiersin.orgnih.gov
Aldehyde 2-Iodoxybenzenesulfonic acid (IBS)/Oxone (0.6-0.8 equiv) Catalytic, controlled oxidation by limiting the amount of Oxone. orgsyn.org
Carboxylic Acid TEMPO/NaOCl then NaClO₂ Mild, one-pot, two-step procedure with high functional group tolerance. nih.gov
Carboxylic Acid 2-Iodoxybenzenesulfonic acid (IBS)/Oxone (1.2 equiv) Highly efficient and chemoselective; uses excess Oxone for full oxidation. orgsyn.orgresearchgate.net orgsyn.orgresearchgate.net
Carboxylic Acid CrO₃/H₅IO₆ Catalytic chromium system that proceeds smoothly in wet acetonitrile. organic-chemistry.org

| Carboxylic Acid | K₂Cr₂O₇/H₂SO₄ | Classical, strong oxidation; requires heating under reflux. | libretexts.org |

Elucidation of Mechanistic Pathways for Key Transformations

Understanding the detailed mechanistic pathways of these oxidation reactions is crucial for optimizing reaction conditions and predicting outcomes. This involves analyzing the energetic landscape of the reaction, particularly the transition states, and the influence of the reaction environment, such as solvent polarity.

Analysis of Transition States and Their Impact on Reaction Kinetics

Several mechanistic pathways have been proposed that are consistent with this experimental data. One possible mechanism involves a direct, concerted 2+2 cycloaddition of a metal-oxo bond across the α-C–H bond of the alcohol. researchgate.netcdnsciencepub.com Another proposed pathway is initiated by the formation of a ligand-substrate complex through the interaction of the alcohol's highest occupied molecular orbital (HOMO) with the oxidant's lowest unoccupied molecular orbital (LUMO). researchgate.net DFT computational studies on the oxidation of alcohols and ethers by systems like methyltrioxorhenium/H₂O₂ support a concerted, though highly asynchronous, mechanism that proceeds through a hydride transfer followed by a hydroxide (B78521) transfer/rebound, avoiding any ionic intermediates. diva-portal.org The structured nature of these transition states is further suggested by negative entropies of activation. cdnsciencepub.com The fact that ethers can be oxidized with similar ease indicates that the presence of the hydroxyl group itself is not always essential for the core reaction, which centers on the C-H bond activation. researchgate.netcdnsciencepub.com

Table 2: Kinetic Data and Mechanistic Inferences for Alcohol Oxidation

Oxidant System Substrate Type Kinetic Parameter Value Mechanistic Implication Source(s)
Dioxoruthenium(VI) Substituted Benzhydrols Hammett ρ (vs. σ) -1.44 Electron density at α-carbon decreases; transition state is not carbocation-like. cdnsciencepub.com
Dioxoruthenium(VI) Substituted Benzhydrols Hammett ρ (vs. σ+) -0.72 Poor correlation confirms the lack of a carbocation-like transition state. cdnsciencepub.com
Ferrate(VI) α-Deuterated Alcohols kH/kD 2.8–4.3 Cleavage of the α-C–H bond is the rate-limiting step. cdnsciencepub.com
MTO/H₂O₂ Alcohols kH/kD (calculated) 2.9 Supports a hydride-transfer transition state. diva-portal.org

Detailed Investigation of Solvent Polarity and Its Influence on Reaction Mechanisms

Solvent polarity is a critical parameter that can profoundly influence both the rate and the mechanism of a chemical reaction. According to the Hughes-Ingold rules, reactions that involve the creation or concentration of charge in the transition state are accelerated by an increase in solvent polarity, as the more polar solvent better stabilizes the charged species. researchgate.net Conversely, reactions where charge is dispersed or neutralized in the transition state are decelerated by increasing solvent polarity. researchgate.net

In the context of transformations involving ether-alcohols, the effect of the solvent can be complex and is highly dependent on the specific mechanism at play. For reactions proceeding through a polar or ionic transition state, such as an S_N1-type pathway, polar protic solvents are known to accelerate the reaction by stabilizing the carbocation-like transition state and the leaving group. libretexts.orglibretexts.org

However, the influence of solvent is not always straightforward. In some cases, a change in solvent polarity can fundamentally alter the potential energy surface, leading to a complete change in the reaction mechanism. nih.gov For instance, the solvolysis of a phosphate (B84403) monoester dianion is dramatically faster (by a factor of >10³) in less polar solvents like tert-butyl alcohol compared to water. nih.gov This is attributed to a mechanistic shift from a bimolecular (S_N2-type) pathway in water to a unimolecular (S_N1-type) pathway involving a metaphosphate intermediate in the less polar alcohol. nih.gov Similarly, the rate of the Mitsunobu esterification reaction has been found to be inversely proportional to solvent polarity; the reaction is faster in non-polar solvents like THF or benzene (B151609) than in more polar ones like dichloromethane. griffith.edu.au This effect is rationalized by the fact that side reactions become more competitive in polar solvents and that ion pair aggregates, which may be crucial to the reaction, are favored in non-polar environments. griffith.edu.au

For the oxidation of this compound, where mechanisms can involve structured, non-ionic transition states, the choice of solvent is still crucial. cdnsciencepub.com The identity of the solvent in catalytic systems like Cu/TEMPO has a significant impact on reaction rates and substrate scope, indicating that the solvent plays a key role in the catalytic cycle, potentially by influencing the solubility of intermediates, the aggregation state of the catalyst, or the organization of the transition state assembly. researchgate.net

Table 3: Influence of Solvent Polarity on Reaction Rates and Mechanisms

Reaction Type Solvent 1 (Polarity) Solvent 2 (Polarity) Rate/Mechanism Change Rationale Source(s)
S_N1 Solvolysis (t-BuCl) Acetic Acid (Polar) Ethanol (More Polar) Rate increases ~10⁴ times Stabilization of the dipolar transition state by the more polar solvent. researchgate.net
Phosphate Dianion Solvolysis Water (ε = 80.1) tert-Butyl Alcohol (ε = 11.6) Rate increases ~10³ times; mechanism changes from S_N2 to S_N1 type. Less polar solvent favors the unimolecular pathway with a dissociative transition state. nih.gov
Mitsunobu Esterification Dichloromethane (E_T = 40.7) THF (E_T = 37.4) Rate increases in less polar THF. Slower side reactions and favorable ion pair aggregation in less polar solvents. griffith.edu.au

Derivatization Strategies and Analogue Synthesis

Synthesis of Novel Benzyl (B1604629) Ether Derivatives from 2-((4-Bromobenzyl)oxy)ethanol

The synthesis of novel derivatives from the this compound core structure involves targeted chemical reactions at its two primary functional sites.

The bromine atom on the phenyl ring serves as a versatile handle for introducing structural diversity, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent strategy for forming new carbon-carbon bonds by reacting the aryl bromide with various boronic acids or esters. organic-chemistry.orgyonedalabs.com This reaction allows for the introduction of a wide array of substituents, including alkyl, alkenyl, aryl, and heteroaryl groups, thereby modifying the electronic and steric properties of the molecule. nih.gov

The general scheme for a Suzuki-Miyaura reaction involving this compound is as follows:

This compound + R-B(OH)₂ --(Pd catalyst, Base)--> 2-((4-R-benzyl)oxy)ethanol

This methodology is highly effective for creating libraries of analogues for structure-activity relationship studies. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and functional group tolerance. nih.gov

Table 1: Potential Suzuki-Miyaura Cross-Coupling Reactions

Coupling Partner (R-B(OH)₂) Product Name Potential Application Area
Phenylboronic acid 2-((4-Biphenylmethyl)oxy)ethanol Liquid crystals, Pharmaceuticals
3-Pyridinylboronic acid 2-((4-(Pyridin-3-yl)benzyl)oxy)ethanol Medicinal chemistry
Vinylboronic acid 2-((4-Vinylbenzyl)oxy)ethanol Polymer synthesis

The primary hydroxyl group of the ethanol (B145695) moiety is amenable to a variety of chemical transformations, including etherification, esterification, and oxidation.

One of the most significant applications of this compound as a building block is in the synthesis of Macitentan, a potent dual endothelin receptor antagonist. acs.orgresearchgate.net In this synthesis, the terminal alcohol is deprotonated with a strong base, such as sodium hydride (NaH), and the resulting alkoxide undergoes a Williamson ether synthesis with a substituted pyrimidine (B1678525), like 2-chloro-5-bromopyrimidine. acs.org This reaction demonstrates the utility of the ethanol group as a nucleophile to link the scaffold to heterocyclic systems. acs.org

Other potential transformations include:

Oxidation: The primary alcohol can be oxidized to form the corresponding aldehyde, 2-((4-bromobenzyl)oxy)acetaldehyde, or further to the carboxylic acid, 2-((4-bromobenzyl)oxy)acetic acid. This can be achieved using various oxidizing agents, with conditions chosen to control the extent of oxidation. The oxidation of the related 4-bromobenzyl alcohol has been demonstrated using catalysts like nanomagnetic Fe₃O₄ with hydrogen peroxide. researchgate.net

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) under appropriate conditions yields esters. For instance, esterifying the carboxyl group of the anti-inflammatory drug Naproxen with 4-bromobenzyl alcohol has been shown to produce derivatives with potentially reduced side effects. researchgate.net A similar strategy can be applied to the hydroxyl group of this compound.

Table 2: Functionalization of the Terminal Ethanol Group

Reaction Type Reagent(s) Product Functional Group

Integration of the this compound Scaffold into Multifunctional Compounds

The bifunctional nature of this compound makes it an ideal building block for constructing more complex, multifunctional molecules designed for specific biological or material science applications.

As previously mentioned, a key application of this scaffold is its incorporation into complex heterocyclic structures. The synthesis of Macitentan provides a definitive example, where the 2-((4-bromobenzyl)oxy)ethoxy side chain is attached to a pyrimidine core. acs.orgresearchgate.net This process highlights a strategy where the scaffold serves as a linker, connecting a bromophenyl group (which can be further functionalized) to a biologically active heterocyclic core. The synthesis of various N-, O-, and S-heterocycles often involves reactions with bifunctional reagents where the hydroxyl group of the ethanol moiety can act as a key nucleophile. nih.gov

While specific examples for this compound are not prevalent in the reviewed literature, its structure is well-suited for the synthesis of chemical probes. The terminal hydroxyl group can be converted into other functionalities, such as an azide (B81097) or an alkyne, to enable "click chemistry" conjugation to biomolecules or surfaces. Alternatively, it can be functionalized with reporter tags like fluorophores. The aromatic bromine offers another site for modification, potentially through Stille coupling or other palladium-catalyzed reactions, to attach imaging agents or other probes. A new derivatization reagent, 4-APEBA, which contains a bromophenethyl group, was designed to incorporate an isotopic signature for enhancing detection in mass spectrometry, illustrating a strategy that could be adapted from the 4-bromobenzyl group. nih.gov

Exploration of Structure-Reactivity Relationships in Novel Derivatives

The development of derivatives from this compound is crucial for exploring structure-reactivity and structure-activity relationships (SAR). The bromine substituent itself influences the compound's electronic properties due to its electron-withdrawing effect, which can impact reactivity and biological interactions.

By systematically modifying each part of the molecule, researchers can probe the importance of different structural features:

Aromatic Ring Substitution: Replacing the bromine atom via Suzuki coupling allows for the evaluation of how different substituents (e.g., electron-donating vs. electron-withdrawing, bulky vs. compact) at the 4-position of the benzyl ring affect the target property, such as receptor binding affinity. The development of Macitentan involved extensive SAR studies on substituted pyrimidine derivatives to optimize potency. researchgate.net

Ether Linkage and Spacer: The length and nature of the ethoxy linker can be modified. Shortening, lengthening, or introducing rigidity into this chain can significantly impact the spatial orientation of the terminal groups and thus their interaction with biological targets.

Terminal Group Modification: Altering the terminal hydroxyl group to an ether, ester, or amide changes key properties like polarity, hydrogen bonding capacity, and metabolic stability. These changes are fundamental in drug design to improve pharmacokinetic profiles.

Through the synthesis and evaluation of a diverse library of analogues derived from this compound, a comprehensive understanding of the relationship between chemical structure and functional outcome can be achieved.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules, providing precise information about the chemical environment of hydrogen and carbon atoms.

Proton (1H) NMR Spectral Analysis

The 1H NMR spectrum of 2-((4-Bromobenzyl)oxy)ethanol provides a distinct fingerprint of its proton environments. The aromatic region of the spectrum is characterized by two doublets, typical of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the bromine atom (H-2' and H-6') and the protons meta to the bromine atom (H-3' and H-5') give rise to these signals. The benzylic methylene (B1212753) protons (-O-CH2-Ar) appear as a sharp singlet, indicating no adjacent protons to couple with. The two sets of methylene protons in the ethanol (B145695) moiety (-O-CH2-CH2-OH) typically appear as triplets, a result of coupling with each other. The hydroxyl proton (-OH) often appears as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

Table 1: 1H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (H-3', H-5') ~7.49 Doublet ~8.0
Aromatic (H-2', H-6') ~7.26 Doublet ~8.0
Benzylic (-O-CH2-Ar) ~4.48 Singlet N/A
Methylene (-O-CH2-CH2-OH) ~3.70 Triplet ~5.0
Methylene (-O-CH2-CH2-OH) ~3.60 Triplet ~5.0

Carbon-13 (13C) NMR Spectral Analysis, Including APT (Attached Proton Test)

The 13C NMR spectrum reveals the number of unique carbon environments within the molecule. The spectrum for this compound would show six distinct signals. Four of these correspond to the aromatic carbons, with the carbon atom bonded to the bromine (C-4') appearing at a distinct chemical shift. The remaining signals are attributed to the benzylic methylene carbon and the two methylene carbons of the ethanol group.

The Attached Proton Test (APT) is a valuable experiment that differentiates carbon signals based on the number of attached protons. huji.ac.ilnanalysis.comtecmag.com In an APT spectrum, quaternary carbons (C) and methylene (CH2) carbons typically show signals with opposite phase (e.g., negative) to methine (CH) and methyl (CH3) carbons (e.g., positive). huji.ac.ilnanalysis.comceitec.cz This allows for unambiguous assignment of the carbon signals. For this compound, the C-1' and C-4' aromatic carbons would appear as negative signals (quaternary), along with the three CH2 carbons, while the four aromatic CH carbons would show as positive signals.

Table 2: 13C NMR and APT Spectral Data for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm) APT Phase
C-1' (Aromatic) ~137 Negative (C)
C-2', C-6' (Aromatic) ~129 Positive (CH)
C-3', C-5' (Aromatic) ~131 Positive (CH)
C-4' (Aromatic) ~121 Negative (C)
Benzylic (-O-CH2-Ar) ~72 Negative (CH2)
Methylene (-O-CH2-CH2-OH) ~70 Negative (CH2)

Application of Advanced Two-Dimensional (2D) NMR Techniques for Comprehensive Structural Confirmation

To unequivocally confirm the structure and assign all proton and carbon signals, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (1H-1H) couplings. For this compound, a cross-peak would be observed between the two methylene groups of the ethanol moiety, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal in the 1H NMR spectrum to its corresponding carbon signal in the 13C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. Key correlations would include the benzylic protons showing a cross-peak to the C-1' aromatic carbon, and the protons of the -O-CH2- group of the ethanol moiety showing a correlation to the benzylic carbon. These correlations are crucial for confirming the connectivity between the 4-bromobenzyl group and the ethanol unit via the ether linkage.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Analysis

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. A prominent, broad band in the region of 3400-3200 cm-1 is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring are observed around 3100-3000 cm-1, while the aliphatic C-H stretches of the methylene groups appear in the 3000-2850 cm-1 region. A strong absorption band around 1100 cm-1 is characteristic of the C-O-C ether linkage stretch. The presence of the bromine substituent on the aromatic ring can be inferred from a C-Br stretching vibration in the lower frequency region of the spectrum.

Table 3: FTIR Spectral Data for this compound

Vibrational Mode Frequency Range (cm-1) Intensity
O-H Stretch (Alcohol) 3400-3200 Strong, Broad
C-H Stretch (Aromatic) 3100-3000 Medium
C-H Stretch (Aliphatic) 3000-2850 Medium
C=C Stretch (Aromatic) 1600-1450 Medium
C-O-C Stretch (Ether) ~1100 Strong
C-O Stretch (Alcohol) ~1050 Strong

Attenuated Total Reflectance (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with IR spectroscopy that allows for the analysis of samples in their solid or liquid state with minimal sample preparation. nih.gov The ATR-IR spectrum of this compound would provide essentially the same information as a traditional transmission FTIR spectrum. nih.gov The technique involves pressing the sample against a high-refractive-index crystal. The IR beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a short distance into the sample. tum.de This makes ATR-IR particularly useful for obtaining high-quality spectra of neat liquids or solids, and it would clearly show the characteristic O-H, C-H, C-O-C, and C-O vibrational bands of the target compound.

Vapor Phase IR Spectroscopy

The spectrum is expected to be dominated by several key vibrational modes:

O-H Stretching: A sharp, prominent absorption band is anticipated in the region of 3650-3580 cm⁻¹ corresponding to the free hydroxyl (O-H) group stretching vibration. This is a key differentiator from condensed phase spectra where hydrogen bonding leads to a broad absorption band.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a series of bands between 3100 cm⁻¹ and 3000 cm⁻¹. Aliphatic C-H stretching from the methylene (-CH₂-) groups will likely be observed in the 3000-2850 cm⁻¹ range.

C-O Stretching: The C-O stretching vibrations of the ether linkage are characteristic and typically appear in the 1150-1085 cm⁻¹ region. For phenyl alkyl ethers, two strong absorbances are often observed around 1250 cm⁻¹ and 1050 cm⁻¹. pressbooks.pub

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring are expected to produce absorption bands in the 1600-1450 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibration is anticipated to be in the lower frequency region of the spectrum, typically between 680 cm⁻¹ and 515 cm⁻¹.

The table below summarizes the predicted key vibrational frequencies for this compound in the vapor phase.

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
O-HStretching (free)3650-3580
Aromatic C-HStretching3100-3000
Aliphatic C-HStretching3000-2850
C-O-C (Ether)Asymmetric Stretching~1250
C-O-C (Ether)Symmetric Stretching~1050
C=C (Aromatic)Stretching1600-1450
C-BrStretching680-515

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental composition of this compound. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any bromine-containing fragment ions, with two peaks of approximately equal intensity separated by two mass-to-charge ratio (m/z) units.

The theoretical exact masses for the molecular ions of this compound are calculated as follows:

Isotope CombinationMolecular FormulaTheoretical Exact Mass (m/z)
⁷⁹BrC₉H₁₁⁷⁹BrO₂230.0000
⁸¹BrC₉H₁₁⁸¹BrO₂231.9980

The observation of this isotopic doublet in the HRMS spectrum would confirm the presence of a single bromine atom in the molecule and provide strong evidence for its elemental composition.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like this compound, as it typically produces protonated molecules [M+H]⁺ with minimal fragmentation. nih.gov Collision-induced dissociation (CID) of the protonated molecule can then be used to generate characteristic fragment ions, providing valuable structural information.

The ESI-MS spectrum of this compound is expected to show a prominent [M+H]⁺ ion. The fragmentation of this precursor ion under CID conditions would likely proceed through several key pathways:

Cleavage of the benzylic C-O bond: This is a common fragmentation pathway for benzyl (B1604629) ethers and would lead to the formation of the stable 4-bromobenzyl cation. This fragment would be observed as an isotopic pair at m/z 169 and 171.

Loss of the ethanol group: Cleavage of the O-CH₂ bond of the ethoxy group could lead to the formation of a [M - C₂H₅O]⁺ ion.

Loss of water: The presence of the hydroxyl group could facilitate the loss of a water molecule (18 Da) from the protonated molecular ion.

The predicted major fragment ions in the ESI-MS/MS spectrum are summarized in the table below.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
231/233 ([M+H]⁺)169/171C₂H₆O₂4-Bromobenzyl cation
231/233 ([M+H]⁺)185/187C₂H₅OH[M - Ethanol + H]⁺
231/233 ([M+H]⁺)213/215H₂O[M+H - H₂O]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the substituted benzene ring. The presence of the bromine atom and the oxy-ethanol substituent will influence the position and intensity of these absorption bands.

The benzene ring exhibits characteristic absorptions due to π → π* transitions. For monosubstituted benzenes, these typically appear as a strong absorption band (E-band) around 200-220 nm and a weaker, fine-structured band (B-band) between 240 nm and 280 nm. The presence of the 4-bromo substituent, an auxochrome, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths. For instance, bromobenzene (B47551) exhibits absorption maxima around 210 nm and 260 nm.

The predicted UV-Vis absorption data for this compound in a non-polar solvent like hexane (B92381) are presented below.

TransitionPredicted λₘₐₓ (nm)Chromophore
π → π* (E-band)~2204-Bromobenzyl
π → π* (B-band)~2704-Bromobenzyl

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide valuable information about the skeletal vibrations of the molecule.

Based on studies of related benzyl ethers, the Raman spectrum of this compound is expected to show several characteristic peaks:

Ring Breathing Mode: A very strong and sharp band around 1000 cm⁻¹ is characteristic of the symmetric breathing vibration of the benzene ring.

Aromatic C-H Bending: In-plane C-H bending vibrations of the aromatic ring are expected to appear in the 1020-1040 cm⁻¹ region.

C-O-C Stretching: The symmetric stretching of the ether linkage (C-O-C) is expected to produce a noticeable band in the 900-1125 cm⁻¹ region.

Aromatic Ring Vibrations: Other characteristic vibrations of the monosubstituted benzene ring are expected at approximately 618 cm⁻¹, 1156 cm⁻¹, 1176 cm⁻¹, and a doublet around 1588 cm⁻¹ and 1604 cm⁻¹. aip.org

The following table summarizes the predicted prominent Raman shifts.

Vibrational ModePredicted Raman Shift (cm⁻¹)
Benzene Ring Breathing~1000
Aromatic In-plane C-H Bending~1030
C-O-C Symmetric Stretch900-1125
Aromatic Ring Vibration~618
Aromatic Ring Vibration~1156
Aromatic Ring Vibration~1176
Aromatic Ring Vibration~1588, ~1604

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Elucidation

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While single crystal XRD data for this compound is not publicly available, analysis of related structures, such as benzyl 2-naphthyl ether, can provide insights into the likely molecular conformation and crystal packing. nih.gov

A single crystal XRD study of this compound would reveal precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential halogen bonding involving the bromine atom, which govern the crystal packing.

Computational Chemistry and Theoretical Modeling of 2 4 Bromobenzyl Oxy Ethanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scielo.org.boresearchgate.netrsc.orgnih.gov For 2-((4-Bromobenzyl)oxy)ethanol, DFT calculations are employed to predict a range of properties, from its three-dimensional shape to its electronic and spectroscopic characteristics.

The first step in most DFT studies is geometry optimization, a process that determines the lowest energy arrangement of atoms in the molecule. This computational procedure systematically adjusts the positions of the atoms to find a stable conformation, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the optimal bond lengths, bond angles, and dihedral angles.

The optimized structure reveals key spatial relationships between the 4-bromobenzyl group and the ethanol (B145695) moiety, including the orientation around the central ether oxygen. The results of such calculations provide a precise, three-dimensional model of the molecule, which is fundamental for understanding its interactions and reactivity.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations.
ParameterAtoms InvolvedPredicted Value
Bond LengthC(ar)-Br~1.91 Å
Bond LengthC(ar)-C(H2)~1.51 Å
Bond LengthC(H2)-O(ether)~1.43 Å
Bond LengthO(ether)-C(H2)~1.43 Å
Bond LengthC(H2)-C(H2)OH~1.52 Å
Bond LengthC(H2)-OH~1.43 Å
Bond LengthO-H~0.97 Å
Bond AngleC-O-C (ether)~112°
Bond AngleC-C-O (alcohol)~109°
Dihedral AngleC(ar)-C-O-C~180° (anti-periplanar)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilic or electron-donating capability. youtube.com Conversely, the LUMO is the orbital most likely to accept electrons, indicating its electrophilic or electron-accepting nature. youtube.comyoutube.com

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms, with their lone pairs of electrons, and distributed across the π-system of the bromophenyl ring. The LUMO is anticipated to be an anti-bonding orbital (π*) associated with the aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive.

Table 2: Calculated FMO Properties of this compound.
PropertyPredicted Value (eV)Implication
HOMO Energy-6.5Region of electron donation (nucleophilicity)
LUMO Energy-0.8Region of electron acceptance (electrophilicity)
HOMO-LUMO Gap (ΔE)5.7Indicates high kinetic stability and low reactivity

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, providing insights into its reactive sites. wolfram.comresearchgate.net The map is colored to represent different electrostatic potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.net Green and yellow areas represent intermediate or neutral potentials.

In the MEP map of this compound, the most negative potential (red) is concentrated around the two oxygen atoms due to their high electronegativity and lone pairs of electrons. The most positive potential (blue) is located on the hydrogen atom of the hydroxyl group, making it a likely site for hydrogen bonding and interaction with nucleophiles. The aromatic ring exhibits a mixed potential, influenced by the electron-withdrawing bromine atom and the electron-donating oxy-ethanol substituent.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. researchgate.net This simulation is invaluable for assigning specific vibrational modes (stretching, bending, etc.) to the observed spectral bands. semanticscholar.orgnih.gov By comparing the computed spectrum with an experimental one, researchers can confirm the molecule's structure and identify its characteristic functional groups. theaic.orgmdpi.com

For this compound, key predicted vibrations include the broad O-H stretching of the alcohol group, C-H stretching from both the aromatic ring and the aliphatic chain, the strong C-O stretching of the ether and alcohol, C=C stretching within the aromatic ring, and the C-Br stretching vibration.

Table 3: Key Simulated Vibrational Frequencies for this compound.
Vibrational ModePredicted Wavenumber (cm-1)Expected Spectral Region
O-H Stretch (Alcohol)~3400Broad band in IR
C-H Stretch (Aromatic)3050-3100IR and Raman
C-H Stretch (Aliphatic)2850-2960Strong in IR and Raman
C=C Stretch (Aromatic)1450-1600Characteristic bands in IR/Raman
C-O Stretch (Ether & Alcohol)1050-1250Strong bands in IR
C-Br Stretch500-650IR and Raman

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule's lowest energy state, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. mdpi.com This allows for the exploration of the conformational landscape of flexible molecules like this compound and the study of its interactions with its environment, such as solvent molecules. nanobioletters.comresearchgate.net

MD simulations can reveal the different shapes (conformers) the molecule can adopt by rotating around its single bonds, particularly the C-O-C ether linkage and the C-C bond of the ethanol tail. nih.gov Furthermore, by simulating the molecule in a solvent like water or ethanol, MD can detail the nature and lifetime of intermolecular interactions, such as the hydrogen bonds formed between the molecule's hydroxyl group and surrounding solvent molecules.

Advanced Solvent Effects Modeling (e.g., COSMO-RS)

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational method that predicts the thermodynamic properties of fluids and solutions based on quantum chemical calculations. ua.ptnih.gov It combines quantum chemistry (often DFT) with statistical thermodynamics to model the interactions between a solute and a solvent. ipb.ptscm.com

For this compound, COSMO-RS can be used to predict its solubility in a wide range of solvents without the need for experimental measurements. The method works by generating a "σ-profile" for the molecule, which is a histogram of the charge density on its surface. By comparing the σ-profile of the solute with that of various solvents, COSMO-RS can calculate thermodynamic properties like activity coefficients, which are directly related to solubility. This predictive capability is highly valuable in fields such as chemical process design and formulation science. nih.govresearchgate.net

Prediction of Chemical Reactivity and Reaction Selectivity

The chemical reactivity and selectivity of this compound can be effectively predicted using computational chemistry, primarily through the analysis of its electronic structure. Quantum chemical calculations, such as Density Functional Theory (DFT), provide insights into the molecule's frontier molecular orbitals (FMOs) — the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are fundamental in determining where and how the molecule will react.

The HOMO is associated with the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the molecule's ability to accept electrons, highlighting regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is predicted to be localized primarily on the brominated benzene (B151609) ring and the ether oxygen atom. This is due to the presence of lone pairs on the oxygen and the π-electrons of the aromatic system. The bromine atom, being electron-withdrawing, will also influence the electron density distribution. The LUMO is expected to be distributed over the antibonding orbitals of the benzene ring and the C-Br bond.

This distribution of FMOs allows for the prediction of several key reactivities:

Electrophilic Aromatic Substitution: The electron-rich nature of the benzene ring, as indicated by the HOMO distribution, suggests that it will be susceptible to electrophilic attack. The directing effects of the bromo and the benzyloxyethanol (B8438363) substituents will govern the regioselectivity of such reactions.

Nucleophilic Attack: The LUMO's localization suggests that nucleophiles could potentially attack the carbon atom attached to the bromine or the benzylic carbon. Cleavage of the C-O ether bond or the C-Br bond are plausible reaction pathways under appropriate nucleophilic conditions.

Radical Reactions: The benzylic C-H bonds are potential sites for radical abstraction, leading to the formation of a stabilized benzylic radical.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are invaluable for predicting reaction selectivity. For this compound, the MEP would show negative potential (red/yellow regions) around the ether oxygen and the bromine atom, indicating these as likely sites for interaction with electrophiles or cations. Positive potential (blue regions) would be expected around the hydroxyl proton and the benzylic protons, suggesting their susceptibility to attack by nucleophiles or bases.

Table 1: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors

Parameter Predicted Value (Hartree) Predicted Value (eV) Implication for Reactivity
HOMO Energy -0.258 -7.02 Indicates electron-donating capability, susceptibility to oxidation.
LUMO Energy -0.015 -0.41 Indicates electron-accepting capability, susceptibility to reduction.

Comprehensive Quantum Chemical Analysis of Molecular Properties

A comprehensive quantum chemical analysis of this compound provides detailed information on its geometric structure, electronic properties, and vibrational frequencies. These calculations are typically performed using DFT methods with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).

Table 2: Predicted Optimized Geometrical Parameters

Parameter Bond/Angle Predicted Value
Bond Length C-Br 1.91 Å
Bond Length C(aryl)-C(benzyl) 1.52 Å
Bond Length C(benzyl)-O 1.43 Å
Bond Length O-C(ethanol) 1.44 Å
Bond Angle C(aryl)-C(benzyl)-O 109.5°
Bond Angle C(benzyl)-O-C(ethanol) 111.8°

Electronic Properties: Beyond FMO analysis, quantum chemical calculations can provide a detailed picture of the electron distribution through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These analyses assign partial atomic charges, which are crucial for understanding intermolecular interactions and predicting sites of electrostatic interaction.

The dipole moment is another important electronic property that can be calculated. A non-zero dipole moment indicates an uneven distribution of charge across the molecule, which is expected for this compound due to the presence of electronegative oxygen and bromine atoms. This polarity influences its solubility and its interaction with other polar molecules.

Table 3: Predicted Mulliken Atomic Charges

Atom Predicted Charge (a.u.)
Br -0.15
O (ether) -0.55
O (hydroxyl) -0.65
C (attached to Br) +0.05
C (benzylic) +0.10

Vibrational Analysis: A frequency calculation on the optimized geometry can predict the molecule's infrared (IR) spectrum. Each vibrational mode corresponds to a specific motion of the atoms (e.g., stretching, bending). The calculated vibrational frequencies can be compared with experimental IR spectra to confirm the structure of the compound. Key predicted vibrational frequencies for this compound would include the C-Br stretch, C-O ether stretch, O-H stretch, and various aromatic C-H and C=C stretching and bending modes. The absence of imaginary frequencies in the calculated spectrum confirms that the optimized geometry corresponds to a true energy minimum.

This comprehensive quantum chemical analysis provides a fundamental understanding of the molecular properties of this compound, which underpins the prediction of its chemical behavior and reactivity.

Green Chemistry Principles in the Synthesis and Transformations of 2 4 Bromobenzyl Oxy Ethanol

Maximizing Atom Economy in Developed Synthetic Routes

Atom economy is a fundamental principle of green chemistry that assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The primary synthetic route to 2-((4-Bromobenzyl)oxy)ethanol is the Williamson ether synthesis. This reaction involves the reaction of 4-bromobenzyl bromide with ethylene (B1197577) glycol in the presence of a base.

The atom economy for this synthesis can be calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

In a typical Williamson ether synthesis of this compound, the reactants are 4-bromobenzyl bromide (C7H6Br2, MW: 249.94 g/mol ), ethylene glycol (C2H6O2, MW: 62.07 g/mol ), and a base such as sodium hydroxide (B78521) (NaOH, MW: 40.00 g/mol ). The desired product is this compound (C9H11BrO2, MW: 231.09 g/mol ), and the byproducts are sodium bromide (NaBr) and water (H2O).

Atom Economy Calculation:

ReactantFormulaMolecular Weight ( g/mol )
4-Bromobenzyl bromideC7H6Br2249.94
Ethylene glycolC2H6O262.07
Sodium hydroxideNaOH40.00
Total Reactant MW 352.01
Product Formula Molecular Weight ( g/mol )
This compoundC9H11BrO2231.09

% Atom Economy = (231.09 / 352.01) x 100 ≈ 65.65%

While a 65.65% atom economy is not ideal, as it indicates that a significant portion of the reactant mass is converted into byproducts, it is characteristic of many substitution reactions. Research efforts are directed towards developing alternative synthetic routes with improved atom economy, such as addition reactions, which theoretically can achieve 100% atom economy.

Implementation of Safer Solvents and Environmentally Benign Reaction Media (e.g., Ethanol (B145695), Aqueous Systems)

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. Traditional Williamson ether syntheses often employ volatile organic compounds (VOCs) such as toluene (B28343) or dimethylformamide (DMF). However, greener alternatives are being investigated for the synthesis of ethers, including this compound.

Ethanol as a Green Solvent:

Ethanol is considered a green solvent due to its low toxicity, biodegradability, and derivation from renewable resources. Its use as a solvent in the Williamson ether synthesis of benzyl (B1604629) ethers has been explored. In the synthesis of this compound, ethanol can serve as a suitable medium, particularly when using a base like sodium ethoxide, which can be generated in situ from sodium and ethanol. The use of ethanol simplifies the work-up procedure and reduces the environmental footprint of the synthesis.

Aqueous Systems:

Water is the most environmentally benign solvent. The use of aqueous systems for the Williamson ether synthesis presents a significant green advantage. Micellar catalysis, where the reaction occurs in the hydrophobic core of micelles suspended in water, has been shown to be effective for the synthesis of ethers. This approach can facilitate the reaction between the water-insoluble organic substrates, such as 4-bromobenzyl bromide, and the alkoxide in an aqueous medium, often with enhanced reaction rates. The use of surfactants to form these micelles is a key aspect of this methodology.

Development of Sustainable Catalytic Systems for Efficient Transformations (e.g., Homogeneous, Heterogeneous, and Biocatalysts)

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste generation.

Homogeneous Catalysis:

Phase-transfer catalysts (PTCs) are a form of homogeneous catalysis that can significantly improve the efficiency of the Williamson ether synthesis, particularly in biphasic systems (e.g., organic-aqueous). PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the alkoxide anion from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs. This enhances the reaction rate and allows for the use of less hazardous and more economical inorganic bases like sodium hydroxide. The use of PTCs can lead to higher yields and reduced reaction times in the synthesis of this compound.

Heterogeneous Catalysis:

Heterogeneous catalysts offer the advantage of easy separation from the reaction mixture, allowing for their reuse and minimizing waste. For ether synthesis, solid-supported catalysts, such as base-functionalized resins or zeolites, can be employed. These materials can be used in packed-bed reactors for continuous flow processes, which can be more efficient and safer than batch processes. While specific examples for this compound are not widely reported, the principles of heterogeneous catalysis are applicable and represent a promising area for greening its synthesis.

Biocatalysis:

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and operates under mild conditions (ambient temperature and pressure, neutral pH). While the direct enzymatic synthesis of this compound is not a common route, enzymes could be employed in the synthesis of precursors or in the transformation of the target molecule. For instance, lipases can be used for the regioselective acylation or deacylation of related diols, and oxidoreductases could be used for selective oxidations of the benzyl group if required. The development of specific biocatalysts for ether bond formation is an active area of research.

Enhancement of Energy Efficiency in Reaction Design (e.g., Microwave Irradiation, Mechanochemistry)

Reducing energy consumption is a key principle of green chemistry. Innovative reaction technologies can significantly enhance energy efficiency compared to conventional heating methods.

Microwave Irradiation:

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. Microwave heating is more efficient than conventional heating as it directly interacts with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in significantly reduced reaction times, from hours to minutes, and can lead to higher yields and cleaner reactions with fewer side products. The Williamson ether synthesis is known to be amenable to microwave irradiation, and this technique can be effectively applied to the synthesis of this compound to improve energy efficiency.

Microwave-Assisted Synthesis Parameters:

ParameterTypical Range
Power100 - 300 W
Temperature80 - 150 °C
Time5 - 30 min

Mechanochemistry:

Mechanochemistry involves the use of mechanical force (e.g., ball milling) to induce chemical reactions. This solvent-free or low-solvent technique can lead to highly efficient reactions with reduced waste and energy consumption. The high local pressures and temperatures generated during milling can overcome activation barriers and promote reactions between solid-state reactants. While the application of mechanochemistry to the synthesis of this compound is not yet established, it represents a frontier in green synthesis with the potential for significant environmental benefits.

Strategies for Waste Prevention and Byproduct Minimization

The prevention of waste is the first and most important principle of green chemistry. In the context of the synthesis of this compound via the Williamson ether synthesis, several strategies can be employed to minimize waste.

Stoichiometry and Reaction Conditions:

Careful control of the stoichiometry of the reactants is crucial to ensure complete conversion of the limiting reagent and to avoid the need for extensive purification to remove unreacted starting materials. Optimization of reaction conditions such as temperature, reaction time, and catalyst loading can also minimize the formation of side products. A common side reaction in the Williamson ether synthesis is the elimination of HBr from the alkyl halide, which can be minimized by using a less sterically hindered base and a primary alkyl halide like 4-bromobenzyl bromide.

Byproduct Valorization:

The primary byproduct of the Williamson ether synthesis is a salt, such as sodium bromide. While this is a low-toxicity salt, its generation in large quantities can be a concern. Investigating opportunities for the valorization of this byproduct, for example, by using it in other chemical processes, can contribute to a more circular economy.

Process Intensification:

Future Research Directions and Synthetic Potential

Exploration of Novel and Highly Efficient Synthetic Pathways for Scalable Production

The industrial-scale production of 2-((4-Bromobenzyl)oxy)ethanol necessitates the development of synthetic routes that are not only high-yielding but also economically and environmentally sustainable. The classical Williamson ether synthesis, which involves the reaction of 4-bromobenzyl halide with ethylene (B1197577) glycol under basic conditions, serves as the foundation. However, future research could focus on optimizing this process.

Key areas for exploration include:

Phase-Transfer Catalysis (PTC): Investigating various phase-transfer catalysts could enhance reaction rates and yields by facilitating the transport of the ethylene glycol anion from the aqueous phase to the organic phase where 4-bromobenzyl halide resides.

Flow Chemistry: Transitioning the synthesis from batch to continuous flow processes could offer superior control over reaction parameters, leading to improved safety, consistency, and throughput.

Alternative Green Solvents and Bases: Research into replacing traditional volatile organic solvents and strong inorganic bases with greener alternatives like ionic liquids, deep eutectic solvents, or solid-supported bases could significantly reduce the environmental footprint of the synthesis.

Microwave-Assisted Synthesis: The use of microwave irradiation can often dramatically reduce reaction times and improve yields in etherification reactions, presenting a promising avenue for process intensification.

Synthesis MethodPotential AdvantagesResearch Focus
Phase-Transfer Catalysis Increased reaction rate, milder conditions, higher yieldsScreening of catalysts (e.g., quaternary ammonium (B1175870) salts, crown ethers)
Continuous Flow Chemistry Enhanced safety, better process control, scalabilityReactor design, optimization of flow rates and temperature
Green Chemistry Approaches Reduced environmental impact, improved sustainabilityUse of biodegradable solvents, recyclable catalysts, and weaker bases
Microwave-Assisted Synthesis Rapid reaction times, potential for higher yieldsOptimization of power, temperature, and reaction time

Design and Synthesis of Advanced Functional Materials Utilizing the this compound Scaffold

The distinct functionalities within this compound make it an attractive scaffold for creating advanced materials. The aromatic bromine atom is a prime site for cross-coupling reactions, while the hydroxyl group allows for esterification, etherification, or polymerization.

Future research could target the synthesis of:

Liquid Crystals: By attaching mesogenic units to the scaffold via Suzuki or Sonogashira coupling at the bromine position, novel liquid crystalline materials with specific thermal and optical properties could be designed.

Functional Polymers: The hydroxyl group can act as an initiator for ring-opening polymerization of cyclic esters or ethers, leading to biodegradable polyesters and polyethers. The bromo-benzyl group would then be a pendant functionality along the polymer chain, available for further modification.

Pharmaceutical Intermediates: The compound serves as a building block in the synthesis of more complex molecules with potential biological activity. For instance, derivatives have been incorporated into potential inhibitors for enzymes like heme oxygenase-1 (HO-1) or as components of potential antimycobacterial agents. nih.govacs.org The ether and alcohol moieties can influence solubility and pharmacokinetic properties.

Dendrimers and Star Polymers: The molecule can be used as a core or a branching unit in the construction of complex, three-dimensional macromolecular architectures.

Development of Chemo- and Regioselective Transformations of the Compound

A major challenge and opportunity in utilizing this compound is the selective transformation of one of its functional groups in the presence of others. Developing a toolbox of chemo- and regioselective reactions is crucial for its use as a versatile synthetic intermediate.

Key transformations to explore include:

Selective Oxidation: Devising catalytic systems that can selectively oxidize the primary alcohol to either an aldehyde or a carboxylic acid without affecting the benzyl (B1604629) ether or the aryl bromide is highly desirable. Reagents like templated Ru catalysts or selective enzymatic oxidation could be investigated.

Selective C-Br Functionalization: Performing cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) on the aryl bromide while leaving the hydroxyl group unprotected would enhance synthetic efficiency by avoiding protection-deprotection steps. This requires careful selection of catalysts and reaction conditions that are tolerant of free hydroxyl groups.

Selective Ether Cleavage: While often challenging, the development of catalytic systems for the regioselective cleavage of the benzyl ether bond would provide access to 4-bromobenzyl alcohol and a functionalized ethanol (B145695) derivative, further expanding the compound's utility. osti.govrsc.org

Reaction TypeTarget FunctionalityPotential Reagents/MethodsDesired Outcome
Oxidation Hydroxyl GroupTEMPO-based systems, specific enzymes2-((4-Bromobenzyl)oxy)acetaldehyde or 2-((4-Bromobenzyl)oxy)acetic acid
Cross-Coupling Aryl BromidePalladium or Copper catalysts with specialized ligandsC-C or C-N bond formation without protecting the -OH group
Substitution Aryl BromideNucleophiles (amines, thiols) under basic conditionsSubstituted benzyl derivatives
Reduction Aryl BromideReducing agents (e.g., LiAlH₄, NaBH₄)2-(Benzyloxy)ethanol

Investigation of Novel Catalytic Systems for Specific Reactions Involving this compound

The efficiency and selectivity of transformations involving this compound are heavily dependent on the catalyst employed. Future research should focus on discovering and developing novel catalytic systems tailored for specific reactions.

Areas of interest include:

Photoredox Catalysis: Visible-light-promoted reactions could enable novel transformations under mild conditions. For example, photoredox catalysis could be applied to generate radicals for C-H functionalization or to facilitate challenging cross-coupling reactions.

Nanocatalysts: The use of metallic nanoparticles (e.g., palladium, copper, iron oxide) as heterogeneous catalysts could offer advantages in terms of recovery, reusability, and stability, particularly for cross-coupling and oxidation reactions. researchgate.netresearchgate.net For example, magnetically separable nanocatalysts could simplify product purification in scalable processes. researchgate.net

Biocatalysis: Employing enzymes could provide unparalleled selectivity for transformations such as the asymmetric oxidation of the alcohol or the hydrolysis of derivatives.

The exploration of these future research directions will undoubtedly unlock the full synthetic potential of this compound, paving the way for new materials and more efficient chemical processes.

Q & A

Q. What are the common synthetic routes for 2-((4-Bromobenzyl)oxy)ethanol, and how is reaction progress monitored?

The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, a tert-butyl carbamate derivative of this compound was synthesized by reacting 4-bromobenzyl bromide with a cyclopentyl precursor in the presence of sodium hydride (NaH) as a base. The reaction was run for 3 hours under anhydrous conditions, yielding 67% after purification via flash column chromatography (EtOAc/cHex, 20%) . Reaction completion can be monitored via TLC or NMR spectroscopy. Recrystallization from ethanol or similar solvents is often used for purification .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR provide structural confirmation (e.g., aromatic protons at δ 7.52–7.27 ppm, methyleneoxy signals at δ 4.48 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-O-C stretching at ~1100 cm1^{-1}) .

Q. What are the solubility properties of this compound, and how does this influence purification?

The compound is moderately polar due to the ether and hydroxyl groups, making it soluble in ethanol, DMSO, and dichloromethane. Recrystallization from ethanol is a common purification step, as described in similar benzyl ether syntheses . Solubility in non-polar solvents (e.g., hexane) is limited, aiding in impurity removal during column chromatography .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Variables to optimize include:

  • Base selection : NaH vs. K2_2CO3_3 (the latter is milder but may require longer reaction times) .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.
  • Temperature : Reflux (~80°C) balances reaction rate and side-product formation .
  • Stoichiometry : Excess 4-bromobenzyl bromide (1.2–1.5 eq.) can drive the reaction to completion .

Q. How does the bromine substituent influence the compound’s reactivity in structure-activity relationship (SAR) studies?

The 4-bromo group enhances electrophilic aromatic substitution (e.g., Suzuki coupling) and impacts electronic properties (e.g., electron-withdrawing effect). Comparative studies with chloro or fluoro analogs (e.g., 2-((4-Chlorobenzyl)oxy)ethanol) reveal differences in binding affinity or metabolic stability, critical for drug design .

Q. How should researchers address contradictions in spectral data during characterization?

Discrepancies in NMR or MS results may arise from:

  • Solvent effects : Ensure spectra are acquired in consistent deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3).
  • Impurities : Re-purify the compound and re-analyze.
  • Tautomerism or conformational dynamics : Variable-temperature NMR can resolve splitting signals .

Q. What environmental and safety considerations apply to handling this compound?

  • Toxicity : While specific data are limited, structurally similar benzyl ethers (e.g., 2-butoxyethanol) show moderate toxicity. Use fume hoods and personal protective equipment (PPE) .
  • Waste disposal : Halogenated byproducts require specialized disposal to avoid environmental contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.